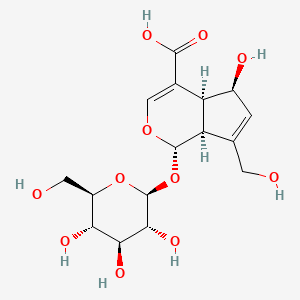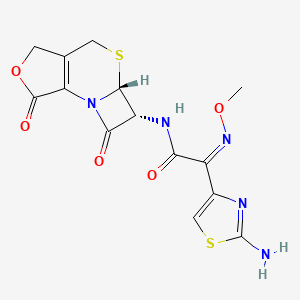
1,2-双(溴苯基)乙烷
描述
1,2-Bis(perbromophenyl)ethane is a chemical compound with the CAS Number: 84852-53-9 and a molecular weight of 971.23 . It is also known as 1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenyl)ethyl]benzene . It is a solid substance that is stored in a dry room at normal temperature .
Synthesis Analysis
Diphenyl ethane (DPE) was synthesized using benzene and dichloroethane as raw materials and AlC3 as a catalyst. Then, DPE was brominated and aged to obtain decabromodiphenyl ethane . Another synthesis method involves the use of unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes as key intermediates, which were obtained from the corresponding tolane precursor by selective hydrogenation .Molecular Structure Analysis
1,2-Bis(perbromophenyl)ethane contains a total of 29 bonds; 25 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .Chemical Reactions Analysis
The degradation of 1,2-Bis(perbromophenyl)ethane initially forms 1,2-bis(perbromophenyl)ethane-1,2-dione, pentabromophenol, 2-(perbromophenyl)ethanol, and pentabromobenzoic acid. The subsequent transformation of these primary intermediates generates ring-opening, five-membered ring, and six-membered heterocycle products over time .Physical And Chemical Properties Analysis
1,2-Bis(perbromophenyl)ethane has a boiling point of 676.235°C at 760 mmHg and a melting point of 345°C .科学研究应用
阻燃剂
该化合物广泛用作阻燃剂 。它被添加到易燃材料中以达到阻燃效果。 它被用于热塑性塑料、热固性塑料、纺织品和涂料中,以抑制或阻碍火势蔓延 .
单分子二极管
该化合物已被用于合成单分子二极管 。 使用 1,2-双(4-溴苯基)乙烷作为关键中间体合成的非对称取代联苯乙烷衍生物表现出优异的单分子二极管行为 .
分子电子学
该化合物被用于分子电子学领域 。 它用于制造分子结,这是一种有望构建未来纳米级电子器件的有前景的方法 .
生物分子-配体复合物
该化合物用于研究生物分子-配体复合物 。 该应用对于理解生物分子与配体之间的相互作用非常重要,这在药物设计中至关重要 .
自由能计算
该化合物用于自由能计算 。 这些计算对于理解化学反应的热力学非常重要,可用于设计新的化学过程 .
基于结构的药物设计
该化合物用于基于结构的药物设计 。 这涉及使用生物分子靶标的三维结构来设计药物 .
X 射线晶体复合物的精修
该化合物用于X 射线晶体复合物的精修 。 这涉及使用 X 射线晶体学来确定晶体的原子和分子结构 .
细胞毒活性
作用机制
Target of Action
It is widely used as a brominated flame retardant , suggesting that its primary targets are flammable materials. It is added to these materials to inhibit or resist the spread of fire .
Mode of Action
As a flame retardant, it likely works by releasing bromine atoms when heated. These atoms can then interfere with the combustion process, slowing down the rate of burning and reducing the spread of fire .
Pharmacokinetics
It is known to be a solid at room temperature and has very low water solubility .
Result of Action
The primary result of the action of 1,2-Bis(perbromophenyl)ethane is the retardation of fire. It is added to various materials, including thermoplastics, thermosets, textiles, and coatings, to inhibit or resist the spread of fire .
Action Environment
The efficacy and stability of 1,2-Bis(perbromophenyl)ethane can be influenced by environmental factors. For instance, it is known to be stable under normal storage conditions, but it should be kept away from ignition sources and high temperatures .
生化分析
Biochemical Properties
1,2-Bis(perbromophenyl)ethane plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, potentially causing oxidative stress and cellular damage. Additionally, 1,2-Bis(perbromophenyl)ethane has been found to bind to serum albumin, affecting its transport and distribution within the body .
Cellular Effects
The effects of 1,2-Bis(perbromophenyl)ethane on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, exposure to 1,2-Bis(perbromophenyl)ethane has been associated with changes in the expression of genes involved in oxidative stress response, inflammation, and apoptosis. These changes can lead to altered cellular homeostasis and potentially contribute to the development of various diseases .
Molecular Mechanism
At the molecular level, 1,2-Bis(perbromophenyl)ethane exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to enzyme inhibition or activation. This interaction can result in the formation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components such as lipids, proteins, and DNA. Additionally, 1,2-Bis(perbromophenyl)ethane has been shown to modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a crucial role in regulating gene expression related to xenobiotic metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Bis(perbromophenyl)ethane have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1,2-Bis(perbromophenyl)ethane is relatively stable under normal laboratory conditions, but it can undergo degradation under specific conditions, such as exposure to UV light or high temperatures. Long-term exposure to this compound has been associated with persistent oxidative stress and chronic inflammation in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1,2-Bis(perbromophenyl)ethane vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as hepatotoxicity, neurotoxicity, and reproductive toxicity. Studies have shown that high doses of 1,2-Bis(perbromophenyl)ethane can lead to liver damage, characterized by hepatocellular vacuolation and centrilobular hepatocytomegaly. Additionally, high doses have been associated with neurobehavioral changes and reproductive abnormalities in animal models .
Metabolic Pathways
1,2-Bis(perbromophenyl)ethane is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of 1,2-Bis(perbromophenyl)ethane with these metabolic pathways can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
The transport and distribution of 1,2-Bis(perbromophenyl)ethane within cells and tissues are influenced by its interaction with transporters and binding proteins. This compound has been shown to bind to serum albumin, which facilitates its transport in the bloodstream. Additionally, it can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. The distribution of 1,2-Bis(perbromophenyl)ethane within the body can affect its localization and accumulation, potentially leading to tissue-specific toxicity .
Subcellular Localization
The subcellular localization of 1,2-Bis(perbromophenyl)ethane is crucial for understanding its activity and function. This compound has been found to localize in various cellular compartments, including the endoplasmic reticulum (ER) and mitochondria. The localization to the ER is particularly significant, as it is the site of cytochrome P450 enzyme activity, where the compound can exert its effects on enzyme function and metabolism. Additionally, the presence of 1,2-Bis(perbromophenyl)ethane in mitochondria can lead to mitochondrial dysfunction and contribute to cellular oxidative stress .
属性
IUPAC Name |
1,2,3,4,5-pentabromo-6-[2-(2,3,4,5,6-pentabromophenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Br10/c15-5-3(6(16)10(20)13(23)9(5)19)1-2-4-7(17)11(21)14(24)12(22)8(4)18/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQKBFHEWDPQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Br10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052732 | |
| Record name | 1,1'-Ethane-1,2-diylbis(pentabromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
971.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid; Pellets or Large Crystals | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
Insoluble in water | |
| Record name | Decabromodiphenyl ethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8416 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS RN |
84852-53-9 | |
| Record name | Decabromodiphenylethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84852-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decabromodiphenyl ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084852539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-Ethane-1,2-diylbis(pentabromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(ethane-1,2-diyl)bis[pentabromobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECABROMODIPHENYLETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ2532TA0A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Decabromodiphenyl ethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8416 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>345 °C | |
| Record name | Decabromodiphenyl ethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8416 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669927.png)

